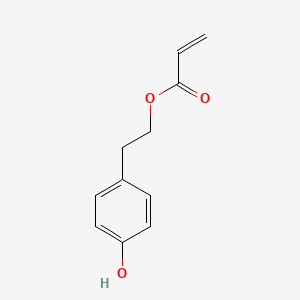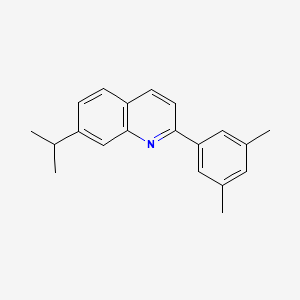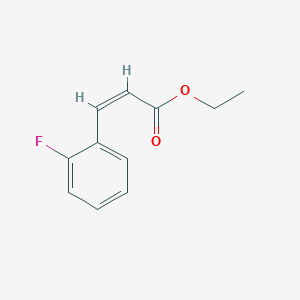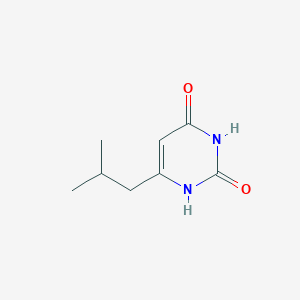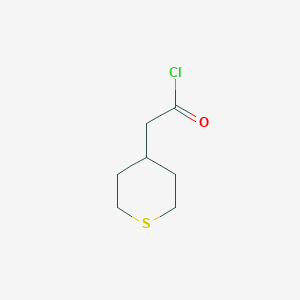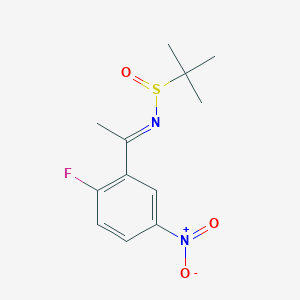![molecular formula C5H3N3OS B15222338 Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo ring fused with a thiadiazole ring and an aldehyde functional group at the 5-position. The presence of these functional groups imparts unique chemical properties and biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones to form intermediate compounds, which are then subjected to formylation reactions to introduce the aldehyde functional group at the C-4 position . Another method involves the Vilsmeier-Haack reaction, where the formyl group is introduced onto the substituted arylimidazo[2,1-b][1,3,4]thiadiazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
化学反応の分析
Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid.
Reduction: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-methanol.
Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
科学的研究の応用
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have shown that the compound can bind to DNA and proteins, thereby interfering with their normal functions .
類似化合物との比較
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[2,1-b]thiazole: Exhibits a range of biological activities including antifungal and antitubercular properties.
Benzimidazole derivatives: These compounds are known for their broad-spectrum antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C5H3N3OS |
|---|---|
分子量 |
153.16 g/mol |
IUPAC名 |
imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-1-6-5-8(4)7-3-10-5/h1-3H |
InChIキー |
XJHJAGVIFJHACL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=N1)SC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




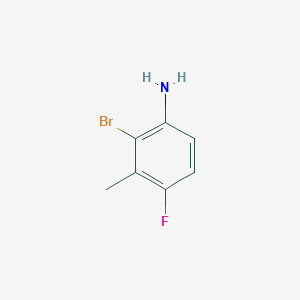


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
